molecular formula C10H11F3O B128414 3-(3-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 78573-45-2

3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No. B128414
CAS RN: 78573-45-2
M. Wt: 204.19 g/mol
InChI Key: QWXKQVIMGVVIBX-UHFFFAOYSA-N
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Description

The compound "3-(3-(Trifluoromethyl)phenyl)propan-1-ol" is a trifluoromethylated organic molecule. Trifluoromethyl groups are known for their ability to influence the physical and chemical properties of molecules, often increasing their metabolic stability and lipophilicity, which can be beneficial in drug design . The presence of the phenyl group and the alcohol functionality in the compound suggests potential reactivity and applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds often involves multi-step reactions with careful control over reaction conditions to ensure the introduction of the trifluoromethyl group. For instance, the synthesis of 1,1,1-trifluoro-2,3-epoxypropane was achieved through lipase-mediated kinetic resolution, indicating the potential for enantioselective synthesis of related compounds . Another method described the activation of an oxazoline ring followed by ring opening to introduce the trifluoromethyl group . Additionally, the synthesis of trifluoromethylated phthalocyanines involved reactions between hydroxypropylphenol derivatives and bromomethyl-trifluoromethylbenzene . These methods highlight the diverse synthetic strategies that can be employed to create trifluoromethylated compounds, including "3-(3-(Trifluoromethyl)phenyl)propan-1-ol".

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be complex, with the potential for various isomers and conformations. For example, the crystal structure of a related rhodium complex showed significant differences in bond lengths, indicating the influence of the trifluoromethyl group on the molecular geometry . The presence of the trifluoromethyl group can also affect the electronic structure of the molecule, as seen in the case of hexafluoropropan-2-ol derivatives, which form strong intermolecular hydrogen bonds in the crystal state .

Chemical Reactions Analysis

Trifluoromethylated compounds can participate in a variety of chemical reactions. The Michael reaction of trifluoro-1-propenyl phenyl sulfoxide with enolate anions is an example of how these compounds can be used as building blocks in organic synthesis . Cyclisation reactions of related alcohols have been shown to proceed through radical intermediates, demonstrating the reactivity of the alcohol functional group in these molecules . The Stille reaction has also been employed to synthesize trifluoromethylated ketones, showcasing the compatibility of these compounds with organometallic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(3-(Trifluoromethyl)phenyl)propan-1-ol" and related compounds are influenced by the trifluoromethyl group. The introduction of this group can enhance the lipophilicity and stability of the molecule, which is beneficial for potential applications in medicinal chemistry . The spectroelectrochemical properties of trifluoromethylated phthalocyanines have been investigated, revealing their potential in electrochemical applications due to their electron-transfer properties . The ability to form strong hydrogen bonds can also affect the solubility and boiling points of these compounds .

Scientific Research Applications

  • Summary of the Application: “3-(3-(Trifluoromethyl)phenyl)propan-1-ol” is used as a key intermediate in the synthesis of Cinacalcet HCl . Cinacalcet HCl is a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
  • Methods of Application or Experimental Procedures: The synthesis involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process . The final active pharmaceutical ingredient (API) is obtained through reductive amination of the intermediate with ®-(+)-1-(1-naphthyl)ethylamine .
  • . The final API, Cinacalcet, is obtained with a very low content of precious metal .

Safety And Hazards

When handling this compound, it is advised to avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

The future directions for the study and application of this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXKQVIMGVVIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595957
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Trifluoromethyl)phenyl)propan-1-ol

CAS RN

78573-45-2
Record name 3-(Trifluoromethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78573-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(Trifluoromethyl)phenyl]-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 57 g of oxirane in 120 ml of diethyl ether is added dropwise, at 0° to 10° C., to a Grignard solution prepared from 14.8 g of magnesium and 100 g of 3-(chloromethyl)benzotrifluoride in 450 ml of diethyl ether. The mixture is subsequently stirred at room temperature for 1 hour and 300 ml of 10% strength sulfuric acid are then added, while cooling with ice. The organic phase is collected and extracted twice more with diethyl ether and the combined organic phases are dried over magnesium sulfate and distilled. 76.7 g of 3-(3-trifluoromethylphenyl)propan-1-ol of b.p. 85° to 95° C. under 0.02 mm Hg are obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to the procedure described above for the preparation of 3-(4-trifluoromethyl-phenyl)-propionaldehyde by PCC-oxidation, 132 mg (44%) of 3-(3-trifluoromethyl-phenyl)-propionaldehyde {LC-MS: tR=0.89 min; [M+H]+=no ionization} was obtained from 3-(3-trifluoromethyl-phenyl)-propan-1-ol (300 mg, 1.5 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(3-Trifluoromethyl-phenyl)-propionic acid (12.4 g, 57 mmol) was dissolved in THF (160 ml) in an inert atmosphere and cooled to 0° C. followed by slow addition of borane in THF (85 ml, 85 mmol). Stirring was continued at 0° C. for 1 h and at rt for 24 h. The mixture was cooled to 0° C. and methanol (100 ml) and water (100 ml) was carefully added. The organic solvents were removed under reduced pressure. The remaining aqueous layer was extracted with DCM (3×100 ml). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography (silicagel, DCM/methanol=9/1) to give 10.97 g (94%) of 3-(3-trifluoromethyl-phenyl)-propan-1-ol. LC-MS: tR=0.87 min; [M+H]+=no ionisation.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compound obtained from Example 1 (0.463 moles, 100 gms) was suspended in 500 ml of tetrahydrofuran under stirring. The reaction mass was cooled to 0-5° C. 94% solution of borane dimethyl sulfide solution (0.62 moles, 50 ml) was added drop wise maintaining the temperature of 0-5° C. The reaction mass was stirred at 25-30° C. for about 10 hours. 10% HCl (100 ml) was added drop wise to the reaction mass at 25-30° C. in about 2 hours and then extracted with toluene (2×250 ml). The organic layer was separated and washed with water (5×500 ml). Toluene was removed completely from the organic layer by distillation under vacuum to isolate the title compound as an oil (85 gms, Yield 90%).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 2
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 3
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 4
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 5
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(3-(Trifluoromethyl)phenyl)propan-1-ol

Citations

For This Compound
25
Citations
B Goument, L Duhamel, R Maugé - Bull. Soc. Chim. Fr, 1993 - designer-drug.com
Syntheses of (S)-fenfluramine from (R) or (S)-1-[3-(trifluoromethyl) phenyl] propan-2-ol.(R) and (S)--1-[3-(trifluoromethyl) phenyl] propan-2-ol 3 are useful intermediates in the synthesis …
Number of citations: 7 www.designer-drug.com
M Barniol-Xicota, R Leiva, C Escolano, S Vazquez - Synthesis, 2016 - thieme-connect.com
Cinacalcet hydrochloride is the only approved drug acting as calcimimetic, a new class of compounds used in the therapy of secondary hyperparathyroidism and parathyroid carcinoma. …
Number of citations: 20 www.thieme-connect.com
L Marx, N Ríos‐Lombardía… - Advanced Synthesis …, 2018 - Wiley Online Library
Several chemoenzymatic routes have been explored for the preparation of cinacalcet, a calcimimetic agent. Transaminases (TAs) and ketoreductases (KREDs) turned out to be useful …
Number of citations: 22 onlinelibrary.wiley.com
KM Jagtap, GB Shinde, NC Niphade, AP Teldhune… - …, 2018 - thieme-connect.com
During the process development of Cinacalcet hydrochloride, a calcimimetic agent, we encountered an unexpected substantial increase in the content of impurities in the product while …
Number of citations: 3 www.thieme-connect.com
NS Ganesh, K Spandana, AV Narsaiah - Indian Journal of …, 2022 - op.niscpr.res.in
A simple and efficient route has been developed for enantioselective synthesis of hyperparathyroidism agent (R)-Cinacalcet. The synthesis started from commercially available …
Number of citations: 1 op.niscpr.res.in
GB Shinde, NC Niphade, SP Deshmukh… - … Process Research & …, 2011 - ACS Publications
Described is a new, practical, and one-pot process, based on the Forster reaction, for the synthesis of cinacalcet hydrochloride (1), a calcimimetic agent and calcium-sensing receptor …
Number of citations: 50 pubs.acs.org
G Bottari, A Afanasenko… - Advanced Synthesis …, 2021 - Wiley Online Library
The synthesis of a broad range of enantioenriched amines by the direct Fe‐catalysed coupling of amines with alcohols through the borrowing hydrogen strategy, while at least one of …
Number of citations: 4 onlinelibrary.wiley.com
G Bottari, A Afanasenko, AA Castillo‐Garcia… - … Synthesis & Catalysis, 2021 - research.rug.nl
The synthesis of a broad range of enantioenriched amines by the direct Fe-catalysed coupling of amines with alcohols through the borrowing hydrogen strategy, while at least one of …
Number of citations: 3 research.rug.nl
VD Rathod - 2016 - dspace.unive.it
The aim of this thesis work was the synthesis, characterization and application of new catalysts to be used in reactions as hydrogenation, Heck reaction, Friedel-Crafts acylations, etc., in …
Number of citations: 0 dspace.unive.it
Z Li, H Yang, J Liu, Z Huang, F Chen - The Chemical Record, 2021 - Wiley Online Library
With the rapid development of genomic DNA sequencing, recombinant DNA expression, and protein engineering, biocatalysis has been increasingly and widely adopted in the …
Number of citations: 34 onlinelibrary.wiley.com

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